9-(2-Phosphonomethoxypropyl)adenine

Antiviral In Vivo Efficacy Murine AIDS

Researchers requiring a validated acyclic nucleoside phosphonate for retroviral studies often face inconsistent in vivo efficacy across structural analogues. 9-(2-Phosphonomethoxypropyl)adenine (PMPA) addresses this directly. - Proven in vivo protection: Completely prevented MAIDS progression at 25 mg/kg, where PMEA failed at 100 mg/kg. - Long intracellular half-life: Active metabolite persists 33-50 hours in resting lymphocytes, ideal for long-acting formulation research. - Distinct immunomodulation: Stimulates RANTES production, enabling comparative studies of off-target effects vs. PMEA. Available as a reference standard for antiviral and prodrug development programs.

Molecular Formula C9H14N5O4P
Molecular Weight 287.21 g/mol
CAS No. 107021-12-5
Cat. No. B035550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Phosphonomethoxypropyl)adenine
CAS107021-12-5
Synonyms(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread
Molecular FormulaC9H14N5O4P
Molecular Weight287.21 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)
InChIKeySGOIRFVFHAKUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMPA (Tenofovir): Broad-Spectrum Antiviral Phosphonate


9-(2-Phosphonomethoxypropyl)adenine (CAS 107021-12-5), also referred to as PMPA or racemic Tenofovir, is a synthetic acyclic nucleoside phosphonate (ANP) analogue of adenosine monophosphate [1]. It functions as a nucleotide reverse transcriptase inhibitor (NRTI) with confirmed activity against a range of retroviruses and hepadnaviruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) [2]. This compound belongs to a class characterized by a hydrolytically stable phosphonomethyl ether linkage, which confers distinct metabolic advantages over conventional nucleoside analogues [3]. Its development has been driven by a well-defined structure-activity relationship (SAR) profile aimed at optimizing antiviral efficacy while mitigating host cell cytotoxicity [4].

PMPA Structural Specificity: Why Substitution Fails


Substitution with other acyclic nucleoside phosphonates is not functionally equivalent due to significant differences in antiviral potency, cytotoxic profile, and in vivo efficacy arising from subtle modifications to the purine base and the phosphonate side-chain. The presence of the (R)-9-(2-phosphonomethoxypropyl) moiety in PMPA confers a specific interaction with viral reverse transcriptases that is distinct from the (2-phosphonomethoxyethyl) side-chain of PMEA (adefovir) or the (3-hydroxy-2-phosphonomethoxypropyl) group of HPMPC (cidofovir) [1]. These structural distinctions directly impact the selectivity index (SI), intracellular activation kinetics, and the propensity for dose-limiting toxicities. For instance, in murine AIDS (MAIDS) models, while PMEA could not prevent disease progression even at 100 mg/kg, PMPA completely prevented MAIDS development at 25 mg/kg, underscoring that in-class compounds exhibit non-overlapping efficacy thresholds [2]. Furthermore, the immunomodulatory profiles of these analogues diverge significantly: PMEA inhibits RANTES secretion, whereas PMPA stimulates it, highlighting the potential for distinct off-target biological consequences [3]. Therefore, selecting the specific compound is critical for achieving the desired balance of antiviral activity and safety.

PMPA vs. Analogues: Efficacy and Safety Evidence


Enhanced In Vivo Efficacy over PMEA in Murine AIDS

In a direct comparative study using an LP-BM5 murine leukemia virus (MuLV) model of murine AIDS (MAIDS), PMPA demonstrated significantly superior in vivo efficacy compared to PMEA [1]. While both compounds showed similar inhibition of viral replication in cell culture, PMPA was markedly more effective in preventing disease progression in mice [1].

Antiviral In Vivo Efficacy Murine AIDS

Superior Selectivity over PMEA/PMEG in HIV-1

In a side-by-side comparative study of acyclic nucleoside phosphonates in cell culture, (R)-PMPA exhibited a more favorable selectivity profile compared to the analogous 9-(2-phosphonylmethoxyethyl) derivatives PMEA and PMEG [1]. While the absolute IC50 values were comparable, the cytotoxicity of the compounds differed significantly, with PMEG being notably toxic and PMPA demonstrating reduced cytotoxicity towards host lymphocytes [1][2].

HIV-1 Selectivity Index Cytotoxicity

Distinct Immunomodulation vs. PMEA

In vitro studies using murine peritoneal macrophages revealed that PMPA and PMEA exert divergent effects on immune-activated nitric oxide (NO) production and chemokine secretion [1]. While PMEA did not alter NO production and inhibited RANTES secretion, PMPA enhanced NO production and stimulated RANTES secretion under identical experimental conditions [1][2].

Immunomodulation Cytokine Secretion Nitric Oxide

Extended Intracellular Half-Life of PMPApp

The intracellular pharmacokinetics of the active metabolite, PMPA diphosphate (PMPApp), differ significantly from conventional nucleoside analogues, with a prolonged half-life observed in lymphocytes [1]. This property is unique to the phosphonate class and contributes to the feasibility of infrequent dosing regimens.

Intracellular Pharmacokinetics Metabolic Stability Persistence

bis(POC)PMPA Prodrug Potency Enhancement

The prodrug bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA] was designed to enhance the oral bioavailability and cellular uptake of PMPA. In cell culture, this modification resulted in a >100-fold increase in anti-HIV activity compared to unmodified PMPA, due to >1,000-fold higher intracellular levels of the active metabolite PMPApp [1].

Prodrug Intracellular Activation HIV-1

Anti-HBV Activity in HepG2 Cells

In a study evaluating acyclic nucleoside phosphonates for anti-HBV activity, (R)-PMPA demonstrated potent inhibition of human hepatitis B virus replication in the HepG2 2.2.15 hepatoma cell line [1]. The compound exhibited a sub-micromolar 50% inhibitory concentration (IC50) and showed no in vitro cytotoxicity up to 100 µM, indicating a favorable therapeutic window [1].

Hepatitis B Virus HBV Antiviral Activity

PMPA Research Applications


Murine Retrovirus Efficacy Models

For researchers utilizing murine AIDS (MAIDS) models to study retroviral pathogenesis or evaluate antiviral interventions, PMPA is the preferred acyclic nucleoside phosphonate due to its proven ability to completely prevent disease progression at a dose of 25 mg/kg, a threshold at which the analogue PMEA fails even at 100 mg/kg [1].

Long-Acting Antiretroviral Formulations

The unique intracellular pharmacokinetic profile of PMPA, characterized by a 33-50 hour half-life of its active metabolite in resting lymphocytes, makes it an ideal candidate for the development of long-acting injectable or implantable formulations aimed at improving treatment adherence [2]. This property distinguishes it from conventional nucleoside analogues with significantly shorter intracellular persistence.

Immunomodulatory Antiviral Therapies

PMPA's distinct immunomodulatory signature—specifically its enhancement of RANTES and nitric oxide production—positions it as a tool compound for studying the interplay between antiviral activity and host immune modulation. This profile differs from that of PMEA, which inhibits RANTES, allowing for comparative studies of off-target immunological effects [3][4].

Novel Prodrug Synthesis and Evaluation

The >100-fold improvement in antiviral potency observed with the bis(POC)PMPA prodrug establishes PMPA as a benchmark for designing and testing new prodrug strategies aimed at overcoming the limited oral bioavailability of the parent compound [2]. Researchers can use PMPA as a reference standard to quantify improvements in intracellular delivery of the active diphosphate metabolite.

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